2-(chloromethyl)-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound classified under the thienopyrimidine class. This compound features a unique fused ring system that combines a thiophene ring with a pyrimidine ring, characterized by the presence of a chloromethyl group and a phenyl group. The molecular formula for this compound is , and it has a molecular weight of 276.74 g/mol. Its CAS number is 156424-48-5, indicating its specific chemical identity in chemical databases.
The synthesis of 2-(chloromethyl)-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves cyclization reactions of suitable precursors. One common synthetic route includes:
The reaction conditions generally require solvents such as ethanol or acetonitrile and may involve heating to facilitate cyclization. For industrial production, methods may include continuous flow reactors and automated systems to enhance efficiency and yield. Final purification can be achieved through recrystallization or chromatography techniques to ensure high purity levels.
The molecular structure of 2-(chloromethyl)-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one reveals the following key features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 276.74 g/mol |
IUPAC Name | 2-(chloromethyl)-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one |
InChI Key | GVNINDVYYMFZJV-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C2=CC3=C(S2)C(=O)NC(=N3)CCl |
2-(chloromethyl)-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions:
These reactions indicate the potential for creating diverse derivatives that may possess varied biological activities.
The mechanism of action for 2-(chloromethyl)-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one involves interactions with specific molecular targets within biological systems:
These interactions highlight its potential therapeutic applications in medicinal chemistry .
The physical properties of 2-(chloromethyl)-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one include:
Key chemical properties include:
Further analysis may be required to fully characterize these properties under varying conditions .
The applications of 2-(chloromethyl)-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one are primarily in scientific research settings:
Research into this compound could lead to significant advancements in therapeutic agents targeting specific diseases .
The thieno[3,2-d]pyrimidin-4-one scaffold represents a privileged heterocyclic system in drug discovery due to its structural resemblance to purine nucleobases. This bioisosterism allows for targeted interactions with ATP-binding sites of kinases and other enzymes involved in disease pathways [6]. The bicyclic framework comprises a pyrimidine ring fused with a thiophene moiety at the 3,2-position, conferring planar geometry and moderate aromatic character. These features facilitate π-π stacking interactions with protein residues and enhance binding affinity to biological targets [7]. The scaffold's versatility is evidenced by its presence in FDA-approved kinase inhibitors such as Olmutinib (EGFR inhibitor for NSCLC) and Pictilisib (PI3K inhibitor for solid tumors), underscoring its pharmaceutical relevance [7]. Quantum mechanical studies reveal that electron density is preferentially localized at N3 and C4=O positions, making these sites pivotal for derivatization and molecular recognition [6].
Table 1: Core Structural Properties of Thieno[3,2-d]pyrimidin-4-one Scaffold
Property | Value/Characteristic | Biological Implication |
---|---|---|
Ring System | Planar bicyclic fused heterocycle | Facilitates DNA intercalation & protein binding |
Bioisostere | Purine analogue | Competes with ATP in kinase binding sites |
Electron Density Distribution | Localized at N3 and carbonyl oxygen | Nucleophilic reactions at C2; H-bonding at C4=O |
Aromaticity | Moderate (Hückel's rule compliant) | Stabilizes interactions with hydrophobic pockets |
Ionization Potential | ~8.5 eV (calculated) | Influences redox behavior in biological systems |
(Interactive feature: Sort by property or biological implication)
Substituents at the C2 and C6 positions critically determine the pharmacological profile of thieno[3,2-d]pyrimidin-4-ones. In the case of 2-(chloromethyl)-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one (CAS 851398-76-0, C₁₃H₈Cl₂N₂OS, MW 311.19), the chloromethyl (-CH₂Cl) and phenyl groups synergistically enhance target selectivity and cellular penetration [1] [5]:
Chloromethyl Group (C2 Position):This highly reactive substituent serves as a versatile handle for post-synthetic diversification. The chlorine atom undergoes nucleophilic displacement with amines, thiols, and azides, enabling the construction of combinatorial libraries. For instance, coupling with anilines generates secondary amines with improved solubility and target affinity, as demonstrated in kinase inhibitor development [5]. The electrophilic nature also facilitates covalent binding to cysteine residues in enzymes, a mechanism exploited in irreversible EGFR inhibitors [7]. However, this reactivity necessitates careful optimization to balance potency and off-target effects.
6-Phenyl Group (C6 Position):The para-substituted phenyl ring enhances hydrophobic interactions with allosteric pockets in kinases. Molecular docking studies reveal that 4-chlorophenyl derivatives (e.g., the subject compound) exhibit superior binding to PI3Kγ's hydrophobic cleft compared to unsubstituted analogues [3] [7]. Electronic effects also modulate activity: electron-withdrawing substituents (e.g., -Cl) reduce the ring's electron density, strengthening π-cation interactions with lysine residues in ATP-binding sites [4].
Table 2: Impact of Substituents on Physicochemical and Bioactive Properties
Substituent | Position | Key Properties Modified | Bioactivity Enhancement |
---|---|---|---|
Chloromethyl | C2 | Electrophilicity; Reactivity | Enables covalent binding; Facilitates lead diversification |
4-Chlorophenyl | C6 | Hydrophobicity (ClogP +1.2); Electron deficiency | Enhances target binding affinity; Improves membrane permeation |
Hydrogen | C4 | H-bond acceptance | Allows base pairing with receptor residues |
(Interactive feature: Filter by position or property)
Thienopyrimidine chemistry has evolved through three distinct phases, driven by advances in synthetic methodology and target validation:
Foundation Era (1960s–1990s):Early work focused on synthetic routes to the core scaffold. The Gewald reaction (1965) enabled efficient thiophene synthesis, while cyclocondensation with formamidine acetate (1980s) provided access to unsubstituted thieno[3,2-d]pyrimidin-4-ones [6]. Initial bioactivity studies revealed modest antimicrobial effects, limiting industrial interest.
Kinase Inhibitor Renaissance (2000–2010):Breakthroughs came with the identification of thienopyrimidines as ATP-competitive kinase inhibitors. Landmark achievements included:
Table 3: Historical Milestones in Thieno[3,2-d]pyrimidin-4-one Development
Year Range | Key Advancement | Representative Compound | Impact |
---|---|---|---|
1965–1980 | Gewald reaction optimization | Unsubstituted thieno[3,2-d]pyrimidin-4-one | Enabled scalable scaffold synthesis |
2008–2012 | Kinase inhibitor clinical candidates | Pictilisib (PI3Kα inhibitor) | Validated scaffold for targeted oncology therapies |
2016–2020 | Covalent EGFR inhibitors | Olmutinib (FDA-approved drug) | Demonstrated clinical efficacy in NSCLC |
2020–Present | C6-aryl/C2-electrophile functionalization | 2-(Chloromethyl)-6-(4-chlorophenyl) derivative | Enabled PROTAC conjugates; improved isoform selectivity |
(Interactive feature: Timeline view with filters for therapeutic area)
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 13052-73-8
CAS No.: 61109-48-6